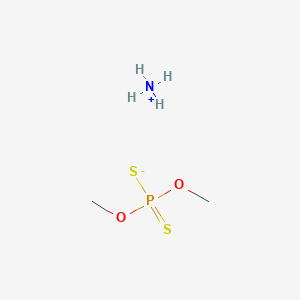

Ammonium O,O-dimethyl dithiophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium O,O-dimethyl dithiophosphate is a chemical compound with the molecular formula C2H10NO2PS2. It is commonly used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and other agrochemicals . The compound is known for its distinctive properties, such as its ability to form complexes with metal ions, making it useful in coordination chemistry and analytical chemistry .

Vorbereitungsmethoden

Ammonium O,O-dimethyl dithiophosphate can be synthesized through the alkylation of thiophosphoric acid. One common method involves the reaction of dimethyl phosphorodithioate with ammonia . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous reactors to maintain consistent reaction conditions and optimize yield.

Analyse Chemischer Reaktionen

Ammonium O,O-dimethyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the dithiophosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Role as a Ligand:

ADDTP serves as a source of the (C2H5O)2PS2− ligand, which is crucial in coordination chemistry. It forms complexes with various metal ions, enhancing their solubility and reactivity. This property is particularly useful in synthesizing metal complexes that exhibit unique electronic and optical properties.

Case Study:

A study highlighted the use of ADDTP in synthesizing metal complexes that can catalyze reactions under mild conditions. The formation of these complexes was confirmed through spectroscopic methods, illustrating the ligand's effectiveness in stabilizing various oxidation states of metals like molybdenum and tungsten .

Analytical Chemistry

Metal Ion Detection:

ADDTP is employed in analytical methods for detecting trace metals such as arsenic, cadmium, and lead. Its ability to form stable complexes with these metals allows for sensitive detection methods, including spectrophotometry and inductively coupled plasma mass spectrometry (ICP-MS).

Data Table: Metal Detection Applications of ADDTP

Case Study:

In one application, ADDTP was used to extract arsenic from water samples using supercritical fluid extraction combined with cathodic stripping voltammetry. This method demonstrated high sensitivity and selectivity for arsenic detection, showcasing ADDTP's utility in environmental monitoring .

Biochemical Applications

Redox Modulation:

Recent research has explored the potential of ADDTP as a redox modifier in biochemical systems. By forming ammonium salts with biomolecules like glutathione, ADDTP can influence the redox state of these molecules, enhancing their antioxidant properties.

Case Study:

A study synthesized amphiphilic ammonium salts of O,O-dimethyl dithiophosphate with glutathione. The results indicated that these salts exhibited improved radical scavenging activity compared to free glutathione, suggesting potential therapeutic applications in oxidative stress-related conditions .

Environmental Applications

Pesticide Degradation:

ADDTP is also relevant in environmental science for its role in the degradation of pesticides. Research has shown that bacteria can break down ammonium O,O-dimethyl dithiophosphate into less harmful substances, contributing to bioremediation efforts.

Data Table: Bacterial Degradation Studies

| Bacterial Strain | Substrate | Result |

|---|---|---|

| Aeromonas spp. | This compound | Ethanol production |

| Pseudomonas spp. | Various organophosphates | Complete degradation observed |

Wirkmechanismus

The mechanism of action of ammonium O,O-dimethyl dithiophosphate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as metal ion extraction and catalysis. The compound interacts with metal ions through its dithiophosphate group, forming coordination bonds that stabilize the metal ion in a specific oxidation state . This interaction is crucial in processes like metal ion quantification and catalysis.

Vergleich Mit ähnlichen Verbindungen

Ammonium O,O-dimethyl dithiophosphate can be compared with other similar compounds, such as:

Ammonium O,O-diethyl dithiophosphate: This compound has ethyl groups instead of methyl groups, leading to differences in solubility and reactivity.

Dimethyl dithiophosphoric acid: The acid form of the compound, which lacks the ammonium cation, has different chemical properties and applications.

Zinc dithiophosphate: A metal complex of dithiophosphate, used primarily as an anti-wear additive in lubricants. The uniqueness of this compound lies in its specific reactivity and applications in coordination chemistry and agrochemical synthesis.

Biologische Aktivität

Ammonium O,O-dimethyl dithiophosphate (ADDP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and its potential applications in agriculture and environmental science. This article reviews the biological mechanisms, research findings, and case studies related to this compound, emphasizing its interactions with biological systems.

ADDP is characterized by its unique chemical structure, which allows it to function as a weak cholinesterase inhibitor. Cholinesterases are crucial enzymes involved in neurotransmission, and their inhibition can lead to significant neurological effects. The mechanism of action primarily involves the formation of stable complexes with metal ions and enzymes, inhibiting their activity and affecting phosphorylation processes within cells.

Chemical Structure:

- Molecular Formula: C₂H₆O₂PS₂·H₄N

- Molecular Weight: 175.21 g/mol

- CAS Number: 40633-14-5

Enzyme Inhibition

Research indicates that ADDP can inhibit various enzymes, particularly those involved in metabolic pathways. Studies have shown that it can affect protein phosphorylation, which is critical for regulating cellular functions. The compound's interaction with cholinesterase has been a focal point of investigation, as its inhibitory effects could lead to neurotoxic outcomes if exposure levels are not managed.

Case Studies

-

Cholinesterase Inhibition:

- A study demonstrated that ADDP exhibits weak cholinesterase inhibitory activity, suggesting potential risks associated with its use in agricultural settings where exposure is possible.

- Environmental Impact:

- Metabolic Tracking:

Comparative Analysis with Similar Compounds

To better understand the unique properties of ADDP, a comparison with other organophosphorus compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| O,O-Dimethyl Phosphorothioate | Contains sulfur instead of phosphorus | More potent cholinesterase inhibitor |

| O,O-Diethyl Dithiophosphate | Ethyl groups instead of methyl | Different metabolic pathways |

| Dimethyl Phosphate | Lacks sulfur; simpler structure | Primarily used as a solvent |

| Methyl Parathion | Contains a nitro group; more toxic | Known for significant environmental persistence |

Applications in Research and Industry

ADDP is utilized in various scientific applications:

- Agriculture: As a pesticide, it helps manage pest populations but requires careful handling due to its potential neurotoxic effects.

- Environmental Science: Its role as a flame retardant and chelating agent makes it relevant in studies concerning water treatment and pollution management .

- Biochemical Research: The compound serves as a reagent in studies involving enzyme inhibition and protein interactions, contributing to our understanding of biochemical pathways.

Eigenschaften

CAS-Nummer |

1066-97-3 |

|---|---|

Molekularformel |

C2H10NO2PS2 |

Molekulargewicht |

175.22 g/mol |

IUPAC-Name |

azane;dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 |

InChI-Schlüssel |

PPGORMGERPBFTJ-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)[S-].[NH4+] |

Kanonische SMILES |

COP(=S)(OC)S.N |

Key on ui other cas no. |

1066-97-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

756-80-9 (Parent) |

Synonyme |

Phosphorodithioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorodithioate; Ammonium O,O-Dimethyl Dithiophosphate; Ammonium O,O’-Dimethyl Phosphorodithioate; Ammonium Dimethyldithiophosphate; O,O-Dimethyldithiophosphoric Acid Ammoniu |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.